![molecular formula C12H18N4O3 B5596440 2-methoxy-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}acetamide](/img/structure/B5596440.png)
2-methoxy-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of morpholino acetamides, including variants similar to 2-methoxy-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}acetamide, often involves condensation reactions, with specific methodologies tailored to enhance yield and purity. For example, Kanagarajan et al. (2010) synthesized biolabile 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides and evaluated their in vitro antibacterial and antifungal activities, indicating a step-wise synthetic approach that could be applicable to similar compounds (Kanagarajan, Thanusu, & Gopalakrishnan, 2010).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-methoxy-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}acetamide has been elucidated using various spectroscopic techniques. Dyachenko and Chernega (2006) studied the molecular and crystal structure of a closely related compound, providing insights into the arrangement and interactions within the molecule that may apply to the target compound as well (Dyachenko & Chernega, 2006).
Chemical Reactions and Properties
The chemical reactivity of morpholino acetamides involves interactions with various reagents and conditions. Farouk, Ibrahim, and El-Gohary (2021) explored the chemical behavior of related compounds, providing insights into the reactivity patterns that could be relevant for 2-methoxy-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}acetamide (Farouk, Ibrahim, & El-Gohary, 2021).
Eigenschaften
IUPAC Name |
2-methoxy-N-[(6-morpholin-4-ylpyrimidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-18-8-12(17)13-7-10-6-11(15-9-14-10)16-2-4-19-5-3-16/h6,9H,2-5,7-8H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRLCQJSZUZZOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1=CC(=NC=N1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

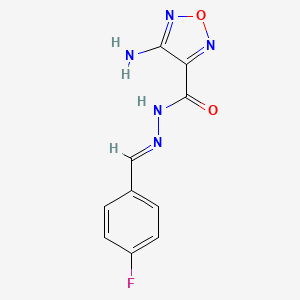
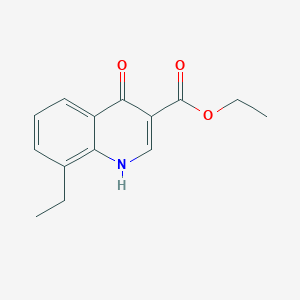
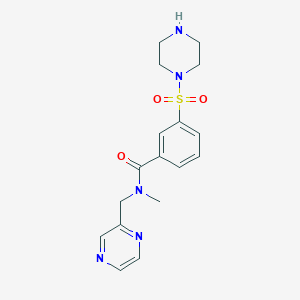
![4-fluoro-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5596373.png)
![N-[4-(4-chlorophenoxy)-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5596379.png)
![1-[3-(methylthio)propyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5596380.png)
![N-[2-(4-chlorophenyl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B5596387.png)
![N-(4-methoxyphenyl)tricyclo[5.2.1.0~4,8~]decane-4-carboxamide](/img/structure/B5596392.png)
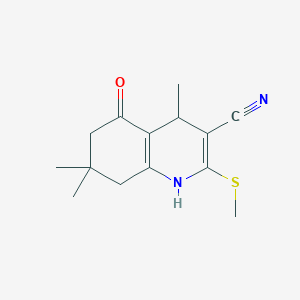
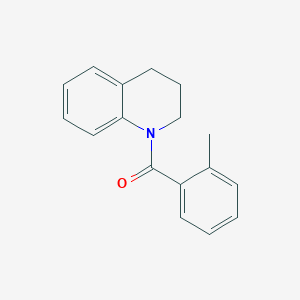
![1-(3,4-dimethylphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5596407.png)
![4-methoxy-6-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine](/img/structure/B5596413.png)
![N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5596422.png)
![3-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-methylpyridazine](/img/structure/B5596436.png)